molecular formula C17H18ClN3O5S B2523769 N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1357933-89-1

N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

Cat. No. B2523769
CAS RN: 1357933-89-1
M. Wt: 411.86
InChI Key: PPFGBZKLWNXXAS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide, also known as CMPD 101, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmaceutical applications.

Mechanism of Action

N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide 101 exerts its biological effects by inhibiting the activity of certain enzymes, as mentioned above. It has been shown to bind to the active site of these enzymes, thereby preventing their activity. This leads to a reduction in cell growth and proliferation, as well as a decrease in inflammation and angiogenesis.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide 101 has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit angiogenesis. In addition, N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide 101 has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide 101 has several advantages for lab experiments. It is a stable and soluble compound, making it easy to handle and store. It is also relatively easy to synthesize, allowing for large-scale production. However, N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide 101 has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research of N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide 101. One potential direction is the development of N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide 101-based drugs for the treatment of cancer and other diseases. Another direction is the further elucidation of the mechanism of action of N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide 101, which could lead to the development of more effective drugs. Additionally, the use of N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide 101 as a tool for studying the regulation of cell growth and proliferation could lead to new insights into the biology of cancer and other diseases. Overall, N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide 101 is a promising compound with many potential applications in scientific research.

Synthesis Methods

N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide 101 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2-amino-5-chloropyridine to form an intermediate product. The intermediate product is then reacted with morpholine-4-sulfonyl chloride and acetic anhydride to produce N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide 101. The synthesis method of N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide 101 has been optimized to achieve high yields and purity, making it suitable for scientific research applications.

Scientific Research Applications

N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide 101 has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of drugs for the treatment of various diseases. In addition, N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide 101 has been shown to inhibit the activity of certain enzymes, such as protein kinase CK2 and histone deacetylases, which are involved in the regulation of cell growth and proliferation. This makes N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide 101 a potential therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S/c18-13-1-3-14(4-2-13)19-16(22)12-20-11-15(5-6-17(20)23)27(24,25)21-7-9-26-10-8-21/h1-6,11H,7-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFGBZKLWNXXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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